5-Bromothiazole-4-carboxylic acid 5-Bromothiazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 103878-58-6
VCID: VC0009547
InChI: InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)
SMILES: C1=NC(=C(S1)Br)C(=O)O
Molecular Formula: C4H2BrNO2S
Molecular Weight: 208.04 g/mol

5-Bromothiazole-4-carboxylic acid

CAS No.: 103878-58-6

VCID: VC0009547

Molecular Formula: C4H2BrNO2S

Molecular Weight: 208.04 g/mol

* For research use only. Not for human or veterinary use.

5-Bromothiazole-4-carboxylic acid - 103878-58-6

Description

5-Bromothiazole-4-carboxylic acid is an organic compound with the molecular formula C4H2BrNO2S . It features a thiazole ring, specifically a 1,3-thiazole, bearing both a bromine substituent and a carboxylic acid group . The compound's structure includes a bromine atom at the 5-position and a carboxylic acid group at the 4-position of the thiazole ring . Key identifiers for this chemical include its CAS number, 103878-58-6, and its PubChem ID, 21297375 .

This compound has several physicochemical properties that can be predicted via computational methods. The predicted collision cross-section for the protonated molecule ([M+H]+) is 126.7 Ų, with a mass-to-charge ratio (m/z) of 207.90624 . Other predicted properties include a high GI absorption and an inability to permeate the blood-brain barrier . It is neither a substrate for P-gp nor an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Further, the consensus Log Po/w, which is a measure of the compound's lipophilicity, is 1.39 .

Similar compounds include 2-Amino-5-bromothiazole-4-carboxylic acid (CAS No.: 858486-46-1), and N-Boc-2-amino-5-bromothiazole-4-carboxylic acid (CAS Number: 914347-09-4) . Another related compound is Thiazole-4-carboxylic acid, also known as 1,3-Thiazole-4-Carboxylic Acid (CAS No. 3973-08-8) .

CAS No. 103878-58-6
Product Name 5-Bromothiazole-4-carboxylic acid
Molecular Formula C4H2BrNO2S
Molecular Weight 208.04 g/mol
IUPAC Name 5-bromo-1,3-thiazole-4-carboxylic acid
Standard InChI InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)6-1-9-3/h1H,(H,7,8)
Standard InChIKey AZYQIQWMHMYDPO-UHFFFAOYSA-N
SMILES C1=NC(=C(S1)Br)C(=O)O
Canonical SMILES C1=NC(=C(S1)Br)C(=O)O
PubChem Compound 21297375
Last Modified Sep 13 2023

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